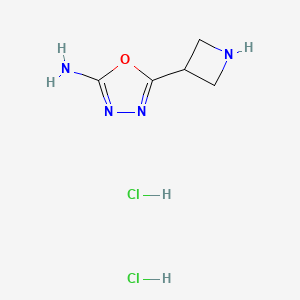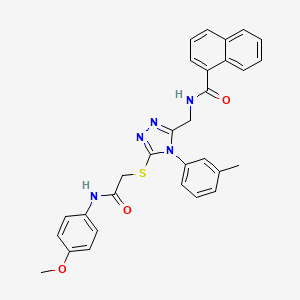
5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine;dihydrochloride” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine and oxadiazole rings in separate steps, followed by their connection. Azetidines can be synthesized through various methods, including the cyclization of β-amino acids or the reaction of 1,3-dipoles with dipolarophiles . Oxadiazoles can be synthesized through the cyclodehydration of certain hydrazides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and oxadiazole rings. The azetidine ring is a saturated four-membered ring with one nitrogen atom, while the oxadiazole ring is an unsaturated five-membered ring with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and oxadiazole rings. Azetidines are known to participate in various reactions, including ring-opening reactions . Oxadiazoles can undergo reactions at the nitrogen atoms or the carbon atom between the two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the azetidine and oxadiazole rings. For example, the polarity of the compound would be affected by the polar nature of these rings .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
- GABA Analogue : The (Azetidin-3-yl)acetic acid derivative of this compound can serve as a structural analogue for 4-aminobutanoic acid (GABA) , an inhibitory neurotransmitter in the central nervous system . Researchers explore its potential as a GABAergic modulator or antiepileptic agent.
Pharmacology and Neurobiology
- Positive Allosteric Modulators (PAMs) of GABA A Receptors : Compounds like (3-Arylazetidin-3-yl)acetates derived from this molecule are used in the preparation of PAMs for GABA A receptors . These modulators enhance the activity of GABA receptors, influencing neuronal excitability and potentially treating anxiety, insomnia, and other neurological disorders.
Materials Science and Organic Synthesis
- Heterocyclic Amino Acids : The synthesis of novel heterocyclic amino acid derivatives involves this compound. Researchers achieve diversification through Suzuki–Miyaura cross-coupling reactions , leading to structurally diverse compounds . These derivatives may find applications in materials science, such as functionalized polymers or ligands.
Analytical Chemistry and Spectroscopy
- Structural Characterization : Researchers confirm the structures of novel heterocyclic compounds using techniques such as 1H-NMR, 13C-NMR, 15N-NMR, 19F-NMR , and HRMS . These methods provide insights into bond connectivity, stereochemistry, and functional groups.
Mecanismo De Acción
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Based on its structural similarity to other azetidine derivatives, it might interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Given its potential role in proteomics research , it may be involved in protein synthesis, modification, or degradation pathways.
Result of Action
Based on its potential use in proteomics research , it may influence protein function or expression, which could have downstream effects on cellular processes and pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-1,3,4-oxadiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.2ClH/c6-5-9-8-4(10-5)3-1-7-2-3;;/h3,7H,1-2H2,(H2,6,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDBNVPMDLAAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NN=C(O2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2442004.png)
![4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2442006.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide](/img/structure/B2442009.png)
![Benzo[d]thiazol-2-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2442010.png)


![2,3-dimethoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2442013.png)
![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2442015.png)

![1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one](/img/structure/B2442020.png)
![N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2442021.png)

![1'-(2,6-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2442024.png)